

## M867 preclinical studies overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M867      |           |
| Cat. No.:            | B12384905 | Get Quote |

An in-depth analysis of preclinical studies reveals **M867** as a potent and reversible inhibitor of caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models.[1][2][3] By selectively targeting caspase-3, **M867** paradoxically enhances the cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to autophagy, while also impacting the tumor microenvironment.[2]

### **Mechanism of Action**

M867 is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC50 of 0.1 nM.[2] It is less potent against caspase-7, with an IC50 of 36 nM.[2] In the context of radiotherapy, M867 inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is evidenced by the upregulation of autophagic markers like LC3-I/II and the dependence of radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]

Beyond its direct effects on tumor cells, **M867** also exhibits anti-angiogenic properties. It reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely contributes to the observed tumor growth delay in combination with radiation.[2]





Click to download full resolution via product page



**Caption: M867** inhibits Caspase-3, shifting cell death from apoptosis to autophagy and reducing angiogenesis.

# Efficacy Data In Vitro Studies

M867 demonstrated a significant ability to enhance the radiosensitivity of H460 human lung cancer cells. In clonogenic survival assays, a 10 nM concentration of M867 resulted in the greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis, with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models (HUVECs), M867 alone reduced tubule formation and significantly enhanced the antiangiogenic effects of radiation.[2]

| Parameter                          | Cell Line         | Condition                 | Value            | Reference |
|------------------------------------|-------------------|---------------------------|------------------|-----------|
| Caspase-3<br>Inhibition            | -                 | Enzymatic Assay           | IC50 = 0.1 nM    | [2]       |
| Caspase-7<br>Inhibition            | -                 | Enzymatic Assay           | IC50 = 36 nM     | [2]       |
| Radiosensitizatio<br>n             | H460              | 10 nM M867 +<br>Radiation | DER = 1.27       | [2][3][6] |
| Apoptosis<br>Inhibition            | H460              | Annexin-V Assay           | IC50 = 80 nM     | [2][5]    |
| Endothelial<br>Tubule<br>Formation | HUVEC             | Control (No<br>Treatment) | 13 tubules/field | [2][6]    |
| M867 (5 nM)                        | 9 tubules/field   | [2][6]                    |                  |           |
| Radiation (3 Gy)                   | 5.7 tubules/field | [2][6]                    | _                |           |
| M867 (5 nM) +<br>Radiation (3 Gy)  | 1.7 tubules/field | [2][6]                    | -                |           |

**DER: Dose Enhancement Ratio** 



### **In Vivo Studies**

In a mouse xenograft model using H460 cells, the combination of **M867** and radiation led to a significant delay in tumor growth compared to radiation alone.[2][3][6] This effect was accompanied by a marked reduction in tumor cell proliferation and vascular density within the tumor.[2][6] Importantly, studies in an orthotopic lung cancer model suggest that while **M867** enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue by inhibiting radiation-induced inflammation and apoptosis.[4]



| Parameter               | Model                       | Treatment<br>Group                    | Result                                | Reference |
|-------------------------|-----------------------------|---------------------------------------|---------------------------------------|-----------|
| Tumor Growth<br>Delay   | H460 Xenograft              | Radiation Alone                       | 20 days to reach<br>2 cm <sup>3</sup> | [2][6]    |
| (Subcutaneous)          | M867 +<br>Radiation         | 26 days to reach<br>2 cm <sup>3</sup> | [2][6]                                |           |
| Tumor<br>Proliferation  | H460 Xenograft              | Control                               | 92% Ki67-<br>positive cells           | [2][6]    |
| (Subcutaneous)          | Radiation Alone             | 33% Ki67-<br>positive cells           | [2][6]                                |           |
| M867 +<br>Radiation     | 15% Ki67-<br>positive cells | [2][6]                                |                                       | -         |
| Apoptosis in Tumor      | H460 Xenograft              | Radiation Alone                       | 15% TUNEL-<br>positive cells          | [2][6]    |
| (Subcutaneous)          | M867 +<br>Radiation         | 4.5% TUNEL-<br>positive cells         | [2][6]                                |           |
| Vascular Density        | H460 Xenograft              | Control                               | 6 vessels/field                       | [2][6]    |
| (Subcutaneous)          | Radiation Alone             | 2.3 vessels/field                     | [2][6]                                |           |
| M867 +<br>Radiation     | 1.3 vessels/field           | [2][6]                                |                                       |           |
| Tumor Growth Inhibition | H460-Luc2                   | Control                               | 180-fold increase<br>in BLI           | [4]       |
| (Orthotopic)            | M867 Alone                  | 100-fold increase<br>in BLI           | [4]                                   |           |
| RT Alone                | 30-fold increase<br>in BLI  | [4]                                   |                                       | •         |
| M867 + RT               | 12-fold increase<br>in BLI  | [4]                                   |                                       |           |



**BLI: Bioluminescence Imaging** 

# **Experimental Protocols Key In Vitro Assays**

- Clonogenic Survival Assay: H460 NSCLC cells were treated with **M867** (1.4 to 10 nM) for 24 hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to determine the dose enhancement ratio.[2][6]
- Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM M867 for 2 hours and then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-V assay.[2][6]
- Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs)
  were treated with 5 nM M867 and immediately irradiated with 3 Gy. Six hours later, cells
  were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular
  structures was assessed by microscopy.[2][6]
- Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g., WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6, and LC3-I/II.[2][6]





Click to download full resolution via product page

**Caption:** General workflow for in vitro testing of **M867** in combination with radiation.

## **Key In Vivo Models**

- Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into athymic nude mice. Once tumors reached an average volume of 0.25 cm<sup>3</sup>, mice were treated with **M867** (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days). Tumor growth was measured regularly to determine growth delay.[2][6]
- Orthotopic Lung Cancer Model: H460-Luc2 cells, which express luciferase, were implanted into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This model was also used to assess the effects of treatment on normal lung tissue.[4]
- Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned.
   Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor



(vWF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]

#### Conclusion

Preclinical data strongly support the continued investigation of **M867** as a novel radiosensitizing agent. Its unique mechanism of inhibiting apoptosis to promote autophagic cell death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in patients with locally advanced lung cancer.[2][3][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel pyrazinone mono-amides as potent and reversible caspase-3 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M867, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of M867, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [M867 preclinical studies overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384905#m867-preclinical-studies-overview]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com